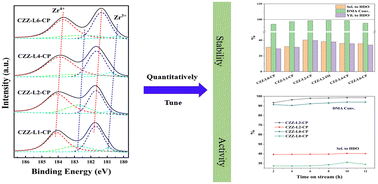Modification of Cu–ZnO–ZrO2 catalysts with La2O3 to quantitatively tune Cu+–Cu0 dual sites for hydrogenation of dimethyl adipate to produce 1,6-hexanediol†
Catalysis Science & Technology Pub Date: 2023-09-01 DOI: 10.1039/D3CY00747B
Abstract
Efficient and selective hydrogenation of dimethyl adipate with Cu-based catalysts is an important step. Herein, we synthesized a series of Cu–ZnO–ZrO2–La2O3 catalysts for DMA hydrogenation. The CZZ-L2-CP catalyst presented the highest catalytic activity. The CZZ-L2-CP catalyst has more oxygen vacancies, and the electron density of surface La2O3 species has decreased. Moreover, the electron donor–acceptor interaction between lanthanum and copper species prevented the formation of larger copper particles. In addition, the presence of La2O3 can inhibit the transition from Cu2O to Cu, maintaining a relatively constant ratio of Cu+/(Cu0 + Cu+). Besides, the effects of different addition methods of La on the hydrogenation performance of DMA were also studied.


Recommended Literature
- [1] Boron-doped diamondelectrode: synthesis, characterization, functionalization and analytical applications
- [2] Biocatalytic green alternative to existing hazardous reaction media: synthesis of chalcone and flavone derivatives via the Claisen–Schmidt reaction at room temperature†
- [3] An ester-substituted polyfluorene derivative for light-emitting electrochemical cells: bright blue emission and its application in a host–guest system†
- [4] A graphene oxide functionalized energetic coordination polymer possesses good thermostability, heat release and combustion catalytic performance for ammonium perchlorate†
- [5] Synthesis of tri-substituted biaryl based trianglimines: formation of C3-symmetrical and non-symmetrical regioisomers†
- [6] High performance D-type plastic fiber SPR sensor based on a hyperbolic metamaterial composed of Ag/MgF2†
- [7] Synthesis and the structure of 8-tetrahydrofuronium and 8-tetrahydropyronium derivatives of iron bis(dicarbollide)(-I) and their cleavage reactions†‡
- [8] Effect of ceria loading on Zr-pillared clay catalysts for selective catalytic reduction of NO with NH3†
- [9] Performance enhancement strategy for tetrazoles based on nitrogen–boron bonds†
- [10] Catalysis by cobalto-cyano complexes in non-aqueous solvents










